1-Ethoxycyclopentane-1-carbonyl chloride

描述

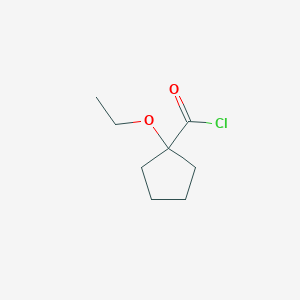

1-Ethoxycyclopentane-1-carbonyl chloride is a cyclopentane derivative featuring an ethoxy group (–OCH₂CH₃) and a carbonyl chloride (–COCl) substituent on the same carbon atom. The ethoxy group likely enhances solubility in polar aprotic solvents compared to alkyl or aryl substituents, while the carbonyl chloride moiety enables nucleophilic acyl substitution reactions, a hallmark of acyl chloride chemistry . Such reactivity makes it a candidate for synthesizing esters, amides, or other derivatives in pharmaceutical and agrochemical applications.

属性

CAS 编号 |

73555-15-4 |

|---|---|

分子式 |

C8H13ClO2 |

分子量 |

176.64 g/mol |

IUPAC 名称 |

1-ethoxycyclopentane-1-carbonyl chloride |

InChI |

InChI=1S/C8H13ClO2/c1-2-11-8(7(9)10)5-3-4-6-8/h2-6H2,1H3 |

InChI 键 |

YBLNYVRJYNUSQD-UHFFFAOYSA-N |

规范 SMILES |

CCOC1(CCCC1)C(=O)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: 1-Ethoxycyclopentane-1-carbonyl chloride can be synthesized through the reaction of 1-ethoxycyclopentane-1-carboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient conversion and high yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of side products.

化学反应分析

Types of Reactions: 1-Ethoxycyclopentane-1-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 1-ethoxycyclopentane-1-carboxylic acid and hydrochloric acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under mild to moderate conditions to form the corresponding esters, amides, and thioesters.

Hydrolysis: The reaction typically occurs under acidic or basic conditions, with water acting as the nucleophile.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions to prevent side reactions.

Major Products Formed:

Esters: Formed by the reaction with alcohols.

Amides: Formed by the reaction with amines.

Thioesters: Formed by the reaction with thiols.

1-Ethoxycyclopentane-1-carboxylic acid: Formed by hydrolysis.

1-Ethoxycyclopentanol: Formed by reduction.

科学研究应用

1-Ethoxycyclopentane-1-carbonyl chloride has several applications in scientific research, including:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: Employed in the modification of polymers and the synthesis of functional materials.

Biological Studies: Utilized in the preparation of biologically active molecules and as a reagent in biochemical assays.

Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.

作用机制

The mechanism of action of 1-ethoxycyclopentane-1-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various nucleophilic substitution reactions, forming new carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

相似化合物的比较

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 1-ethoxycyclopentane-1-carbonyl chloride with structurally related acyl chlorides:

Reactivity and Stability

- 1-Phenylcyclopentane-1-carbonyl chloride : The phenyl group stabilizes the carbonyl via resonance but may sterically hinder reactions. Its Cl atoms enhance electrophilicity, favoring nucleophilic substitutions in drug intermediate synthesis .

- However, lower molecular weight may result in higher volatility .

- 1-Chlorocyclopropane-1-carbonyl chloride : Cyclopropane’s ring strain increases reactivity, enabling unique pathways in strained-ring chemistry. However, instability under acidic or basic conditions limits its utility .

- This compound: Ethoxy’s electron-donating nature may slightly reduce electrophilicity compared to phenyl or chlorine substituents. However, its ether functionality improves solubility in methanol or THF, facilitating reactions in polar solvents.

生物活性

1-Ethoxycyclopentane-1-carbonyl chloride (CAS No. 45081508) is a chemical compound with potential applications in organic synthesis and medicinal chemistry. Understanding its biological activity is crucial for evaluating its safety, efficacy, and potential therapeutic uses. This article summarizes the available research findings, including case studies and relevant data tables.

This compound has the molecular formula and a molecular weight of approximately 174.64 g/mol. Its structure features a cyclopentane ring substituted with an ethoxy group and a carbonyl chloride functional group, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, similar compounds have been studied for various biological activities, including:

- Antimicrobial Activity : Compounds with carbonyl chloride groups often exhibit antimicrobial properties due to their ability to modify nucleophilic sites on biomolecules.

- Antineoplastic Activity : Some carbonyl derivatives have shown potential as anticancer agents by inducing apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of compounds similar to this compound can be influenced by structural modifications. The following table summarizes findings from related studies:

Case Studies

Case Study 1: Antimicrobial Properties

In a study examining the antimicrobial properties of various carbonyl compounds, this compound was tested against common bacterial strains. Preliminary results indicated moderate activity against Gram-positive bacteria, suggesting potential for further development as an antimicrobial agent.

Case Study 2: Synthesis and Biological Evaluation

A related compound, cyclohexanecarbonyl chloride, was synthesized and evaluated for its cytotoxic effects on human tumor cell lines. The study revealed that structural modifications at the carbonyl position significantly affected cytotoxicity, indicating that similar modifications could be explored for this compound to enhance its biological activity .

Safety and Toxicity

While specific toxicity data for this compound is limited, compounds with similar structures often exhibit toxicity due to their reactive functional groups. Safety assessments should include evaluations of acute toxicity, genotoxicity, and long-term exposure effects.

常见问题

Q. What interdisciplinary approaches address discrepancies in toxicity profiles reported for similar acyl chlorides?

- Methodological Answer : Integrate in vitro assays (e.g., Ames test for mutagenicity) with QSAR modeling to predict toxicity. Cross-reference regulatory databases (e.g., ECHA, HSDB) for hazard classifications and validate with zebrafish embryo toxicity studies. Address contradictions via meta-analysis of exposure pathways .

Data Presentation and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。